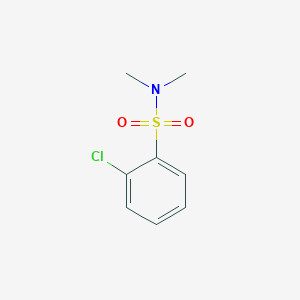

2-chloro-N,N-dimethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

2-chloro-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

InChI Key |

HKJYKZQQIJTREK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 2-chloro-N,N-dimethylbenzenesulfonamide are influenced by its substituents. Below is a comparative analysis with analogous sulfonamide derivatives:

N,N-Dimethylbenzenesulfonamide

- Structure : Lacks the chlorine substituent at the 2-position.

- Demonstrated utility as a hydrogen donor in photoredox-catalyzed alkene difunctionalization, though with lower efficiency compared to halogenated analogs .

- Applications: Primarily used in synthetic methodologies requiring mild H-donors.

4-Bromo-N,N-dimethylbenzenesulfonamide

- Structure : Bromine substituent at the 4-position instead of chlorine.

Physicochemical Data :

Property Value Molecular Weight 264.14 g/mol Melting Point 88–90°C Density 1.543 g/cm³ Boiling Point 329°C LogP 2.78 - Higher molecular weight and LogP suggest enhanced lipophilicity compared to the chloro analog .

5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide

- Structure: Features an additional amino group at the 5-position.

- Key Differences: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents.

3-Chloro-N,N-dimethylbenzenesulfonamide Derivatives

- Structure : Chlorine at the 3-position.

- Example: 3-Chloro-N-(furan-2-yl) derivatives (e.g., 3-chloro-N2-methyl-N1-(5H)-furan-2-yl-N,N-dimethylbenzenesulfonamide) show applications in agrochemical and pharmaceutical research due to heterocyclic integration .

2-Chloro-N,N-diethylbenzenesulfonamide

- Structure : Ethyl groups replace methyl groups on the sulfonamide nitrogen.

- Key Differences: Increased alkyl chain length enhances hydrophobicity and may alter metabolic stability in biological systems. Used in hypnotic drug synthesis, suggesting nitrogen substituents critically influence pharmacological profiles .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Substituent Effects on Reactivity

Preparation Methods

Sulfonation of 2-Chlorobenzene

Chlorosulfonic acid (ClSO₃H) is commonly employed to introduce the sulfonyl group into the aromatic ring. For example, treating 2-chlorobenzene with chlorosulfonic acid at 0–5°C generates 2-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group preferentially orienting para to the chlorine substituent due to steric and electronic effects.

Reaction conditions :

N,N-Dimethylation of Sulfonamide Intermediate

The sulfonyl chloride intermediate is subsequently treated with dimethylamine (HN(CH₃)₂) to form the target compound. This step typically occurs in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Optimization note :

-

Excess dimethylamine (1.2–1.5 equivalents) improves yields by driving the reaction to completion.

-

Aqueous workup (e.g., ice-water quenching) prevents over-alkylation.

Metal-Catalyzed Coupling Approaches

Recent advancements utilize transition-metal catalysts to streamline synthesis. A copper-catalyzed method reported in demonstrates exceptional efficiency.

Copper-Mediated Sulfonamide Formation

In this one-pot protocol, 2-chlorothiophenol undergoes oxidative sulfonation followed by coupling with dimethylamine:

-

Oxidation : 2-Chlorothiophenol is oxidized to 2-chlorobenzenesulfonyl chloride using CuCl (1 equiv) and cinnamic acid (1 equiv) in dimethylformamide (DMF) at 110°C.

-

Amination : The sulfonyl chloride reacts in situ with dimethylamine, facilitated by Cu(OAc)₂ as a co-catalyst.

Key advantages :

Reaction Mechanism

The copper catalyst activates molecular oxygen, enabling the oxidation of thiol to sulfonic acid. Cinnamic acid acts as a ligand, stabilizing the Cu(I)/Cu(II) redox cycle.

Chlorosulfonation-Aminolysis Sequences

This method, adapted from patent literature, involves chlorosulfonation of pre-formed benzamide derivatives.

Stepwise Synthesis

-

Methylation : 5-Chlorosalicylic acid is methylated using dimethyl sulfate in acetone, yielding methyl 5-chloro-2-methoxybenzoate.

-

Chlorosulfonation : The ester undergoes chlorosulfonation with ClSO₃H at −10°C, forming the sulfonyl chloride.

-

Aminolysis : Reaction with dimethylamine in benzene affords the final product.

Yield : 45–55% (lower due to multi-step isolation).

Comparative Analysis of Methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | ClSO₃H | 0–5 | 60–75 | High |

| Metal-Catalyzed | CuCl/Cinnamic acid | 110 | 85–90 | Moderate |

| Chlorosulfonation | ClSO₃H/Dimethylamine | −10 to RT | 45–55 | Low |

Key findings :

-

The metal-catalyzed method achieves the highest yield but requires precise temperature control.

-

Direct sulfonation remains preferred for industrial-scale production due to reagent availability.

Green Chemistry Considerations

Emerging protocols emphasize sustainability:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N,N-dimethylbenzenesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves sulfonylation of aniline derivatives followed by dimethylation and chlorination. Key steps include:

- Sulfonylation : Reacting 2-chloroaniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.

- N,N-Dimethylation : Using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) to introduce methyl groups.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Critical Parameters : Monitor reaction pH to avoid hydrolysis of the sulfonamide group. Use inert atmospheres to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dimethylamino group (singlet at δ ~2.8–3.0 ppm for CH₃) and aromatic chlorine substituents (splitting patterns in δ 7.2–7.8 ppm).

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (if unreacted amines persist, ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 234.03 (C₈H₁₁ClNO₂S) validates the molecular formula .

Q. How does the solubility and stability of this compound vary across solvents and pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Solubility increases in acidic conditions (pH < 4) due to protonation of the sulfonamide nitrogen.

- Stability : Degrades under strong alkaline conditions (pH > 10) via hydrolysis of the sulfonamide bond. Store at 4°C in dark, anhydrous environments to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the benzene ring toward nucleophilic aromatic substitution (SNAr). Computational studies (DFT) suggest:

- Charge Distribution : Chlorine induces a partial positive charge on adjacent carbons, facilitating attack by nucleophiles (e.g., amines, thiols).

- Transition States : Lower activation energy for para-substitution compared to meta due to resonance stabilization.

- Experimental Validation : Use kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (³⁶Cl) to track substitution pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The sulfonamide group binds Zn²⁺ in active sites, while chlorine enhances hydrophobic interactions.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chlorine’s σₚ (~0.23) improves inhibitory potency against bacterial dihydropteroate synthase .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Source Analysis : Verify compound purity (HPLC, elemental analysis) and assay conditions (e.g., pH, temperature). Contradictions may arise from impurities or solvent effects.

- Replication Studies : Reproduce assays (e.g., MIC tests for antibacterial activity) using standardized protocols (CLSI guidelines).

- Meta-Analysis : Aggregate data from PubChem and NIST entries to identify trends in structure-activity relationships .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Directing Groups : The sulfonamide acts as a meta-directing group, while chlorine directs electrophiles to ortho/para positions. Competing effects require controlled reaction conditions.

- Temperature Modulation : At low temperatures (-10°C), sulfonamide dominance leads to meta-nitration. At higher temperatures (50°C), chlorine directs para-substitution.

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.